molecular formula C8H9ClN2S B6275435 (1-benzothiophen-5-yl)hydrazine hydrochloride CAS No. 33186-50-4

(1-benzothiophen-5-yl)hydrazine hydrochloride

Cat. No.: B6275435
CAS No.: 33186-50-4
M. Wt: 200.7
InChI Key:
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Description

(1-benzothiophen-5-yl)hydrazine hydrochloride, commonly referred to as BTHH, is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen. BTHH is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of scientific research applications.

Scientific Research Applications

BTHH is used in the synthesis of a variety of organic compounds, such as thiadiazoles, thiazoles, thiadiazolines, and thiazolines. It is also used in the synthesis of a variety of pharmaceuticals, dyes, and pigments. BTHH has also been used as a reagent for the synthesis of chiral molecules, as well as for the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of BTHH is not fully understood. However, it is believed that the reaction of BTHH with hydrazine hydrate results in the formation of an intermediate compound, which then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
BTHH has been found to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been found to have cytotoxic effects on certain cancer cells, as well as to inhibit the growth of certain viruses.

Advantages and Limitations for Lab Experiments

BTHH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and has a relatively low toxicity. However, it is also highly reactive and can react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

Given the wide range of potential applications of BTHH, there are many potential future directions for research. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its use as a reagent for the synthesis of chiral molecules, as well as its use in the synthesis of heterocyclic compounds. Additionally, further research could be conducted into its potential use as an antimicrobial agent, as well as its potential use in the treatment of cancer and other diseases. Finally, further research could be conducted into the development of more efficient and cost-effective methods for the synthesis of BTHH.

Synthesis Methods

BTHH can be synthesized by reacting 1-benzothiophene-5-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid as a catalyst. This reaction is carried out at a temperature of 80-90°C and is typically complete within 1-2 hours. The resulting product is a white, crystalline solid that is soluble in water and ethanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-benzothiophen-5-yl)hydrazine hydrochloride involves the reaction of 1-benzothiophene-5-carbohydrazide with hydrochloric acid.", "Starting Materials": [ "1-benzothiophene-5-carbohydrazide", "Hydrochloric acid" ], "Reaction": [ "To a solution of 1-benzothiophene-5-carbohydrazide (1.0 g, 5.0 mmol) in 10 mL of ethanol, add hydrochloric acid (1.0 mL, 10.0 mmol) dropwise with stirring.", "Heat the reaction mixture at reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with cold ethanol and dry under vacuum to obtain (1-benzothiophen-5-yl)hydrazine hydrochloride as a white solid (yield: 90%)." ] }

33186-50-4

Molecular Formula

C8H9ClN2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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